![molecular formula C13H14NP B12565277 2-[Ethyl(phenyl)phosphanyl]pyridine CAS No. 192505-70-7](/img/structure/B12565277.png)
2-[Ethyl(phenyl)phosphanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Ethyl(phenyl)phosphanyl]pyridine is an organophosphorus compound that features a pyridine ring substituted with an ethyl(phenyl)phosphanyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)phosphanyl]pyridine typically involves the reaction of 2-bromopyridine with ethyl(phenyl)phosphine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a suitable solvent such as toluene or THF. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[Ethyl(phenyl)phosphanyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Ethyl(phenyl)phosphanyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a building block for drug development, particularly in the design of enzyme inhibitors.
Industry: The compound can be utilized in the development of new materials with specific electronic or photonic properties
Mecanismo De Acción
The mechanism by which 2-[Ethyl(phenyl)phosphanyl]pyridine exerts its effects depends on its application:
Catalysis: As a ligand, it coordinates to metal centers, influencing the reactivity and selectivity of the metal catalyst.
Biological Activity: When used in drug design, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: Lacks the phosphanyl group, making it less versatile in coordination chemistry.
2-(Diphenylphosphanyl)pyridine: Contains a diphenylphosphanyl group instead of an ethyl(phenyl)phosphanyl group, which can affect its steric and electronic properties.
2-(Ethyl(phenyl)phosphanyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring, leading to different reactivity and applications
Uniqueness
2-[Ethyl(phenyl)phosphanyl]pyridine is unique due to the presence of both a pyridine ring and an ethyl(phenyl)phosphanyl group, which provides a balance of electronic and steric properties. This makes it a versatile ligand in catalysis and a valuable building block in synthetic chemistry.
Propiedades
Número CAS |
192505-70-7 |
|---|---|
Fórmula molecular |
C13H14NP |
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
ethyl-phenyl-pyridin-2-ylphosphane |
InChI |
InChI=1S/C13H14NP/c1-2-15(12-8-4-3-5-9-12)13-10-6-7-11-14-13/h3-11H,2H2,1H3 |
Clave InChI |
SXMHCOZYNQZTSU-UHFFFAOYSA-N |
SMILES canónico |
CCP(C1=CC=CC=C1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![1H-Imidazo[4,5-g]quinazoline, 1-methyl-8-(methylthio)-](/img/structure/B12565225.png)

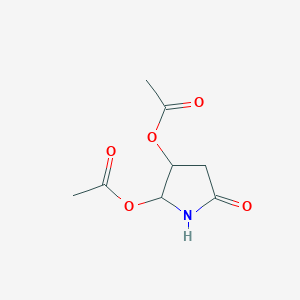
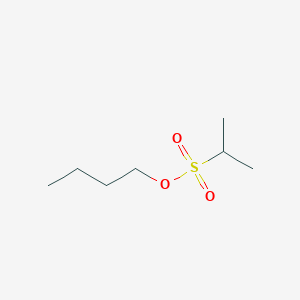
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
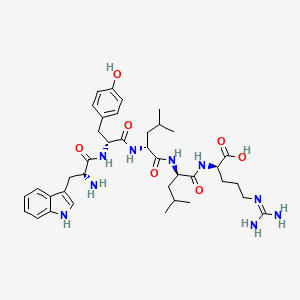
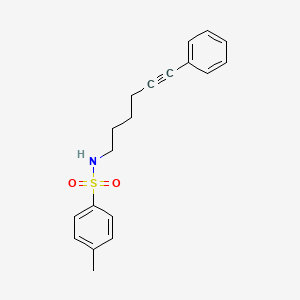
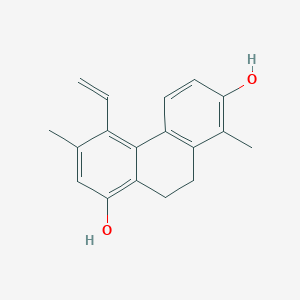
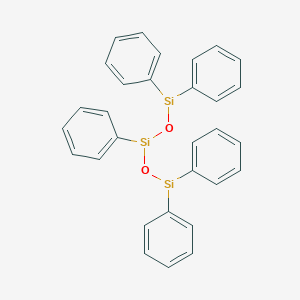
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)

